ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound characterized by a 2,3-dihydro-1,3-benzothiazole core. Key structural features include:
- A (Z)-imino linkage connecting the 3-nitrobenzoyl group to the benzothiazole ring.
- A sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzothiazole ring.
- An ethyl acetate ester side chain at the 3-position of the benzothiazole.
This compound belongs to a class of bioactive molecules often synthesized via multi-component reactions involving benzothiazoles, activated esters, and aromatic acyl groups .
Properties
IUPAC Name |
ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7S2/c1-2-29-16(23)10-21-14-7-6-13(31(19,27)28)9-15(14)30-18(21)20-17(24)11-4-3-5-12(8-11)22(25)26/h3-9H,2,10H2,1H3,(H2,19,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMSPXWXVDQDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to yield the corresponding benzothiazole derivative. The final step involves the esterification of the benzothiazole derivative with ethyl bromoacetate under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity. The benzothiazole ring provides structural stability and contributes to the overall bioactivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural relatives differ in substituents on the benzothiazole core, acyl groups, or ester functionalities. Below is a comparative analysis:
Crystallographic and Stability Considerations
- Hydrogen-bonding patterns in the target compound’s crystal lattice (e.g., involving sulfamoyl NH₂ or nitro groups) may differ from analogues due to substituent electronic effects. Etter’s graph set analysis could elucidate these differences .
- Ring puckering in the dihydrobenzothiazole core (analyzed via Cremer-Pople coordinates ) may vary with substituent bulk, influencing conformational stability.
Biological Activity
Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce various functional groups critical for its biological activity. The process usually starts with the formation of the benzothiazole core followed by the introduction of the nitrobenzoyl and sulfamoyl groups. The overall synthetic route is illustrated in the following scheme:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nitration | Benzene derivatives | HNO₃/H₂SO₄ |
| 2 | Sulfonation | Benzothiazole derivatives | SO₃ or SO₃H |
| 3 | Acetylation | Ethyl acetate and acyl chlorides | Base-catalyzed |
Antimicrobial Properties
Research has indicated that compounds derived from benzothiazoles exhibit significant antimicrobial activity. This compound has been tested against various strains of bacteria and fungi. For instance, studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics like penicillin and tetracycline .
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), it exhibited an IC50 value in the low micromolar range, indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the disruption of DNA synthesis and cell cycle arrest.
Anti-inflammatory Effects
Benzothiazole derivatives have been recognized for their anti-inflammatory effects. This compound has shown significant inhibition of pro-inflammatory cytokines in cellular assays. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that ethyl 2-benzothiazolyl acetate derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL .
- Anticancer Activity : In a recent investigation involving various cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. This study highlighted its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
